molecular formula C8H13N3O2 B2944808 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267131-01-0

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2944808
CAS No.: 1267131-01-0
M. Wt: 183.211
InChI Key: MXHHQEFJKHHCFA-UHFFFAOYSA-N
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Description

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is typically catalyzed by copper(I) salts in the presence of a base such as sodium ascorbate . The starting materials, such as ethyl azide and propyl alkyne, undergo cycloaddition to form the triazole ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of triazole derivatives often involves continuous flow synthesis techniques to ensure high yields and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole-4-carboxylic acid
  • 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid

Comparison: 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific ethyl and propyl substitutions, which can influence its chemical reactivity and biological activity. Compared to other triazole derivatives, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-ethyl-5-propyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-5-6-7(8(12)13)9-10-11(6)4-2/h3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHHQEFJKHHCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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